(R)-1-(3-nitrophenyl)ethanol chemical properties and structure
(R)-1-(3-nitrophenyl)ethanol chemical properties and structure
An In-depth Technical Guide to (R)-1-(3-nitrophenyl)ethanol
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of (R)-1-(3-nitrophenyl)ethanol, a chiral alcohol with significant utility in organic synthesis and pharmaceutical development.
Introduction and Core Concepts
(R)-1-(3-nitrophenyl)ethanol is a valuable chiral building block in the synthesis of optically active molecules.[1] Its structure, featuring a stereogenic center and an electron-withdrawing nitro group on the phenyl ring, makes it a versatile intermediate.[2] The nitro group, in particular, offers a functional handle for further chemical modifications, enhancing its utility in constructing chiral ligands and pharmaceutical agents.[1] This compound is primarily utilized in research and development as a chemical standard or synthetic intermediate and is not intended for diagnostic or therapeutic use.[2]
Chemical Structure and Stereochemistry
The fundamental identity of (R)-1-(3-nitrophenyl)ethanol lies in its specific three-dimensional arrangement. The "(R)" designation refers to the absolute configuration at the chiral center—the carbon atom bonded to the hydroxyl group, the phenyl ring, the methyl group, and a hydrogen atom. This specific spatial arrangement is crucial for its role in asymmetric synthesis, where the precise orientation of atoms dictates the stereochemical outcome of a reaction.
Key Structural Features:
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Chiral Center: The secondary alcohol carbon is a stereocenter, giving rise to two enantiomers, (R) and (S).
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Aromatic Ring: The 3-nitrophenyl group is an electron-withdrawing moiety, which can influence the reactivity of the alcohol and provide a site for further functionalization.
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Hydroxyl Group: The -OH group is a key functional group, allowing for derivatization and participation in a variety of chemical reactions.
Below is a diagram illustrating the molecular structure of (R)-1-(3-nitrophenyl)ethanol.
Caption: Molecular structure of (R)-1-(3-nitrophenyl)ethanol.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of (R)-1-(3-nitrophenyl)ethanol is essential for its application in research and synthesis.
Physicochemical Data
The following table summarizes key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [3][4] |
| Molecular Weight | 167.16 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 60-66 °C | [5] |
| Boiling Point | 218 °C | [3] |
| Density | 1.263 g/cm³ | [3] |
| CAS Number | 76116-24-0 | [3] |
Spectroscopic Analysis
Spectroscopic data is critical for confirming the identity and purity of (R)-1-(3-nitrophenyl)ethanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: In the ¹H-NMR spectrum (in CDCl₃), the aromatic protons typically appear in the downfield region between 7.51 and 8.24 ppm. The methine proton (-CH(OH)-) shows as a quartet around 5.06 ppm, coupled with the neighboring methyl protons. The methyl group (-CH₃) protons appear as a doublet at approximately 1.55 ppm. The hydroxyl (-OH) proton is usually observed as a broad singlet around 2.05 ppm.[1]
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¹³C-NMR: The ¹³C-NMR spectrum (in CDCl₃) shows the carbon attached to the nitro group at about 148.4 ppm. The aromatic carbons resonate between 119.2 and 148.2 ppm. The carbon bearing the hydroxyl group appears around 69.7 ppm, and the methyl carbon is found in the upfield region at approximately 25.4 ppm.[1]
-
-
Infrared (IR) Spectroscopy: Key IR absorption bands are expected for the hydroxyl group (a broad peak around 3400 cm⁻¹), the aromatic C-H bonds, and the nitro group (strong asymmetric and symmetric stretching bands).
Synthesis and Purification
The synthesis of enantiomerically pure (R)-1-(3-nitrophenyl)ethanol is a key objective in many research applications.
Asymmetric Synthesis Methodologies
The primary route to (R)-1-(3-nitrophenyl)ethanol is the asymmetric reduction of the prochiral ketone, 3'-nitroacetophenone.[1]
-
Asymmetric Catalytic Hydrogenation: This method often employs chiral Ruthenium-BINAP complexes as catalysts to achieve high enantioselectivity.[1]
-
Stereoselective Hydride Reduction: Reagents like sodium borohydride can be used in the presence of chiral auxiliaries to favor the formation of the (R)-enantiomer.[1]
-
Biocatalysis: Ketoreductase enzymes offer a green chemistry approach, utilizing cofactors like NADPH to reduce the ketone with high stereospecificity. This method can be highly efficient, driving the reaction to completion, especially if the product precipitates from the reaction mixture.[6]
The following diagram illustrates a general workflow for the asymmetric synthesis and subsequent purification.
Caption: General workflow for the synthesis of (R)-1-(3-nitrophenyl)ethanol.
Experimental Protocol: Asymmetric Reduction of 3'-Nitroacetophenone
This protocol is a representative example of a laboratory-scale synthesis.
Materials:
-
3'-Nitroacetophenone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Distilled water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hydrochloric acid (for acidification during workup if needed)
Procedure:
-
Dissolve 3'-nitroacetophenone in methanol in a round-bottom flask equipped with a reflux condenser.[7]
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution over a period of 15 minutes with occasional shaking.[7]
-
After the addition is complete, allow the reaction to proceed for a specified time, monitoring by TLC.
-
Add distilled water to quench the reaction and boil the mixture under reflux for 30 minutes.[7]
-
Cool the reaction mixture and perform a liquid-liquid extraction with diethyl ether (repeat twice).[7]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product as an oil.[8]
Purification and Chiral Resolution
-
Chromatography: The crude product can be purified by column chromatography on silica gel.
-
Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers and the determination of enantiomeric excess, chiral HPLC is the method of choice. A chiral stationary phase (CSP), such as one based on polysaccharides, is used to differentiate between the (R) and (S) enantiomers.[1]
Applications in Drug Development and Organic Synthesis
(R)-1-(3-nitrophenyl)ethanol is a key intermediate in the synthesis of various biologically active molecules.[2]
-
Pharmaceutical Intermediates: The chiral alcohol is a precursor to more complex molecules with potential therapeutic applications. The nitro group can be reduced to an amine, yielding a chiral amino alcohol, a common structural motif in many pharmaceuticals.[2]
-
Asymmetric Catalysis: This compound can be used as a starting material for the synthesis of chiral ligands for asymmetric catalysis.
The following diagram illustrates the potential synthetic pathways originating from (R)-1-(3-nitrophenyl)ethanol.
Caption: Key synthetic transformations of (R)-1-(3-nitrophenyl)ethanol.
Safety and Handling
(R)-1-(3-nitrophenyl)ethanol should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It may cause skin and serious eye irritation, as well as respiratory irritation.[5]
-
Precautions:
In case of exposure, follow standard first-aid measures and seek medical attention if necessary.[5]
Conclusion
(R)-1-(3-nitrophenyl)ethanol is a chiral building block of significant importance in synthetic organic chemistry and drug discovery. Its well-defined stereochemistry and the presence of versatile functional groups make it an ideal starting material for the synthesis of a wide range of complex, optically active molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.
References
-
ChemBK. (n.d.). (R)-(1-(3-nitrophenyl))ethanol. Retrieved from [Link]
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PubChem. (n.d.). (R)-1-(3-nitrophenyl)ethanol. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-(3-nitrophenyl)ethanol. Retrieved from [Link]
-
Chegg. (2021). Synthesis of 1-(3-nitrophenyl)ethanol. Retrieved from [Link]
-
Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]
Sources
- 1. (R)-1-(3-Nitrophenyl)ethanol|CAS 76116-24-0|RUO [benchchem.com]
- 2. (S)-1-(3-Nitrophenyl)ethanol|CAS 103966-65-0 [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. (R)-1-(3-nitrophenyl)ethanol | C8H9NO3 | CID 11147933 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction: OH ON | Chegg.com [chegg.com]
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